![molecular formula C9H7ClO4 B2803972 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid CAS No. 1506033-20-0](/img/structure/B2803972.png)
2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid
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Overview
Description
“2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anticancer research . It’s also related to other compounds such as “Ethyl 2-[(7-chloro-1,3-benzodioxol-5-yl)(hydroxy)methyl]-3-methylbutanoate” which has a molecular formula of C15H19ClO5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of related compounds such as “Ethyl 2-[(7-chloro-1,3-benzodioxol-5-yl)(hydroxy)methyl]-3-methylbutanoate” has been analyzed. This compound has a molecular formula of C15H19ClO5 and an average mass of 314.761 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid” are not mentioned in the retrieved papers, related compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, “Ethyl 2-[(7-chloro-1,3-benzodioxol-5-yl)(hydroxy)methyl]-3-methylbutanoate” has a density of 1.3±0.1 g/cm3, a boiling point of 438.1±45.0 °C at 760 mmHg, and a flash point of 218.7±28.7 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound. It may inhibit specific enzymes involved in inflammation pathways, making it a candidate for drug development .
- Analgesic Effects : Preliminary studies suggest that it could have analgesic properties, potentially useful for pain management .
Agricultural Science
- Plant Growth Regulator : Some investigations indicate that this compound might act as a plant growth regulator. It could influence seed germination, root development, and overall plant growth .
Materials Science
- Polymer Chemistry : Due to its unique structure, this compound could serve as a building block for novel polymers. Researchers are interested in its potential applications in materials science .
Environmental Chemistry
- Water Treatment : The compound’s chemical properties make it a candidate for water treatment applications. It could be used to remove specific contaminants from water sources .
Analytical Chemistry
- Chiral Separation : Scientists have investigated its use in chiral separation techniques. Its stereochemistry allows for enantiomeric resolution, which is crucial in pharmaceutical analysis .
Organic Synthesis
- Building Block for Heterocyclic Compounds : Researchers have utilized this compound as a starting material for the synthesis of various heterocyclic structures. Its unique ring system provides versatility in organic synthesis .
Future Directions
Future research could focus on further optimization of related compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, the antidiabetic potential of benzodioxol derivatives has been suggested, indicating another possible direction for future research .
properties
IUPAC Name |
2-(7-chloro-1,3-benzodioxol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-6-1-5(3-8(11)12)2-7-9(6)14-4-13-7/h1-2H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNIAKWISLGLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Chloro-1,3-dioxaindan-5-yl)acetic acid |
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